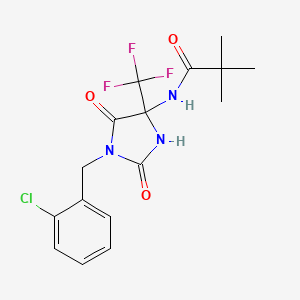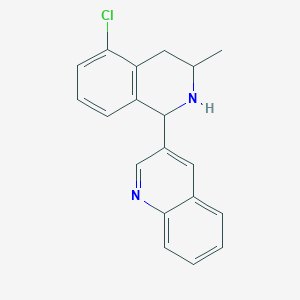
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline is a compound that belongs to the class of benzothiazoles, which are organic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
The synthesis of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with benzylamine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions . Industrial production methods often involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline involves its interaction with specific molecular targets and pathways. It has been found to inhibit enzymes such as carbonic anhydrase and protein kinases, which play crucial roles in various biological processes . The compound’s ability to bind to these targets and disrupt their function is the basis for its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: Studied for their optical and biological potential.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in multiple fields.
Propriétés
Numéro CAS |
918879-21-7 |
|---|---|
Formule moléculaire |
C20H16N2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-yl)-N-benzylaniline |
InChI |
InChI=1S/C20H16N2S/c1-2-6-15(7-3-1)14-21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23-20/h1-13,21H,14H2 |
Clé InChI |
RGKPFFGLKSCAQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)
![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)


![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)
![2,5,8,11-Tetraazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12634315.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12634316.png)

![1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634324.png)




